

Application Notes and Protocols for Lentiviral Models of Enasidenib Resistance

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing lentiviral models for studying resistance to **Enasidenib**, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) in acute myeloid leukemia (AML).

Introduction to Enasidenib and Resistance Mechanisms

Enasidenib is an oral, small-molecule inhibitor of mutated IDH2 enzymes, which are prevalent in a subset of AML patients. By blocking the neomorphic activity of mutant IDH2, **Enasidenib** reduces the oncometabolite 2-hydroxyglutarate (2-HG), leading to the differentiation of leukemic blasts.[1] Despite its clinical efficacy, with an overall response rate of about 40% in relapsed or refractory AML, resistance to **Enasidenib** is a significant clinical challenge.[1][2]

Mechanisms of resistance to **Enasidenib** can be broadly categorized as primary (intrinsic) or acquired. Key mechanisms include:

 Secondary IDH2 mutations: Acquired mutations in the IDH2 gene can prevent Enasidenib from binding effectively.



- Isoform switching: The emergence of mutations in the IDH1 gene can bypass the therapeutic effect of the IDH2 inhibitor.
- Activation of parallel signaling pathways: Upregulation of receptor tyrosine kinase (RTK) pathways, such as those involving FLT3 and RAS/MAPK, can promote cell survival and proliferation independently of the IDH2 pathway.[3][4][5]
- Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones that are not dependent on the IDH2 mutation for survival.

Lentiviral vectors are a powerful tool for modeling these resistance mechanisms in vitro and in vivo. They can be used to introduce specific resistance-conferring genes into sensitive AML cell lines or to screen for novel resistance genes.

Quantitative Data on Enasidenib Activity

The following tables summarize key quantitative data related to **Enasidenib**'s activity and resistance.

Table 1: In Vitro IC50 Values of **Enasidenib** in AML Cell Lines

Cell Line	IDH2 Mutation Status	Enasidenib IC50 (nM)	Reference
IDH2-mutant-TF-1	IDH2 R140Q	~75.5	[6]
HL-60	IDH2 Wild-Type	>10,000	[6]
SR	Not Specified	160	[6]
HCT-116 (Colon)	Not Specified	780	[6]

Table 2: Clinical Response Rates to **Enasidenib** in Relapsed/Refractory AML

Response Metric	Percentage of Patients	Reference
Overall Response Rate (ORR)	40.3%	[2]
Complete Remission (CR)	19.3%	[2]



Experimental Protocols

Here we provide detailed protocols for establishing lentiviral models of **Enasidenib** resistance.

Protocol 1: Generation of Enasidenib-Resistant AML Cell Lines by Dose Escalation

This protocol describes the generation of **Enasidenib**-resistant AML cell lines through continuous exposure to increasing concentrations of the drug.

Materials:

- IDH2-mutant AML cell line (e.g., TF-1 with IDH2 R140Q mutation)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and supplements)
- Enasidenib (AG-221)
- Cell counting solution (e.g., Trypan Blue)
- Cell viability assay kit (e.g., MTT or CellTiter-Glo)
- Sterile cell culture plates and flasks

Procedure:

- Determine the initial IC50 of Enasidenib:
 - Plate the parental IDH2-mutant AML cells at a density of 1 x 10⁵ cells/mL in a 96-well plate.
 - \circ Treat the cells with a range of **Enasidenib** concentrations (e.g., 0.01 nM to 10 μ M) for 72 hours.
 - Determine cell viability using an MTT or similar assay.
 - Calculate the IC50 value, which is the concentration of Enasidenib that inhibits cell growth by 50%.



- · Initiate continuous drug exposure:
 - Culture the parental AML cells in the presence of Enasidenib at a concentration equal to the IC50.
 - Monitor cell viability and proliferation regularly. Initially, a significant portion of the cells may die.
 - Replenish the medium with fresh **Enasidenib**-containing medium every 2-3 days.
- Dose escalation:
 - Once the cells have adapted and are proliferating steadily at the initial **Enasidenib** concentration, gradually increase the drug concentration. A stepwise increase of 1.5 to 2-fold is recommended.
 - Continue to monitor the cells and allow them to adapt to each new concentration before the next escalation. This process can take several months.
 - A case series in patients has shown that dose escalation from 100mg to 200mg daily was tolerated and could improve response, providing a rationale for this approach in vitro.[7][8]
- Characterize the resistant cell line:
 - Once a cell line is established that can proliferate in a significantly higher concentration of Enasidenib (e.g., 10-fold or higher than the parental IC50), perform a new IC50 determination to quantify the level of resistance.
 - Analyze the resistant cells for potential mechanisms of resistance, such as secondary IDH2 mutations or activation of bypass signaling pathways, through techniques like DNA sequencing and western blotting.

Protocol 2: Lentiviral Overexpression of NRAS G12D to Induce Enasidenib Resistance

This protocol details the use of lentiviral vectors to overexpress a constitutively active form of NRAS (G12D), a known mechanism of resistance to **Enasidenib**.



Materials:

- IDH2-mutant AML cell line (e.g., TF-1 with IDH2 R140Q)
- Lentiviral vector encoding human NRAS G12D with a selectable marker (e.g., puromycin resistance)
- Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent
- Polybrene or other transduction enhancement reagent
- Puromycin
- · Complete cell culture medium

Procedure:

- Lentivirus Production:
 - Co-transfect HEK293T cells with the NRAS G12D lentiviral vector and the packaging plasmids using a suitable transfection reagent.
 - Collect the virus-containing supernatant 48 and 72 hours post-transfection.
 - Concentrate the viral particles, for example, by ultracentrifugation.
 - Determine the viral titer.
- · Lentiviral Transduction of AML Cells:
 - Plate the IDH2-mutant AML cells at a density of 5 x 10⁵ cells/mL in a 24-well plate.
 - Add the concentrated lentivirus at a desired multiplicity of infection (MOI) in the presence of a transduction-enhancing reagent like Polybrene (final concentration 4-8 μg/mL).[10]

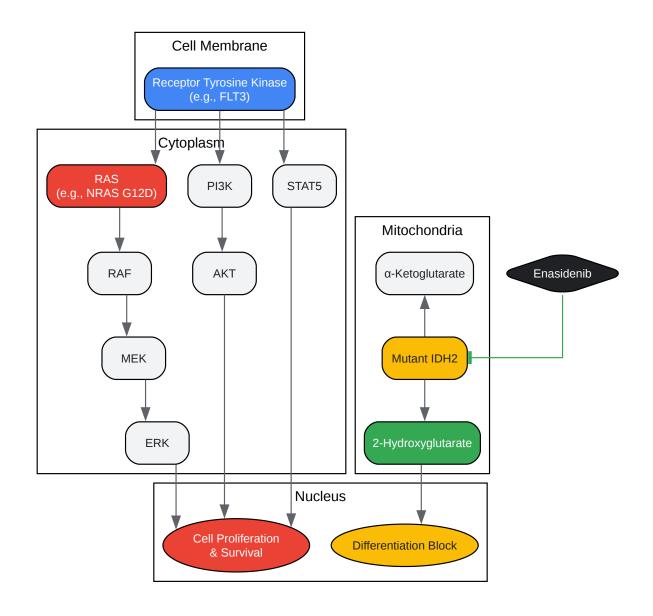


- Incubate the cells with the virus for 24 hours.[9]
- Remove the virus-containing medium and replace it with fresh complete medium.
- Selection of Transduced Cells:
 - 48 hours post-transduction, begin selection of the transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
 - Maintain the cells under puromycin selection until a stable, resistant population is established.
- Confirmation of NRAS G12D Expression and Functional Consequences:
 - Confirm the overexpression of NRAS G12D in the transduced cells by western blotting.
 - Assess the activation of downstream signaling pathways (e.g., MAPK/ERK) by western blotting for phosphorylated forms of key proteins.
 - Determine the IC50 of Enasidenib in the NRAS G12D-overexpressing cells and compare it to the parental cell line to confirm the induction of resistance.

Visualizations Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in **Enasidenib** resistance and the experimental workflows for generating resistant cell models.

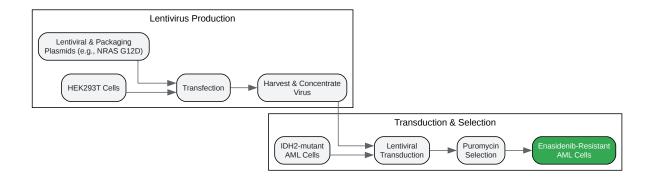




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Caption: Signaling pathways in Enasidenib resistance.

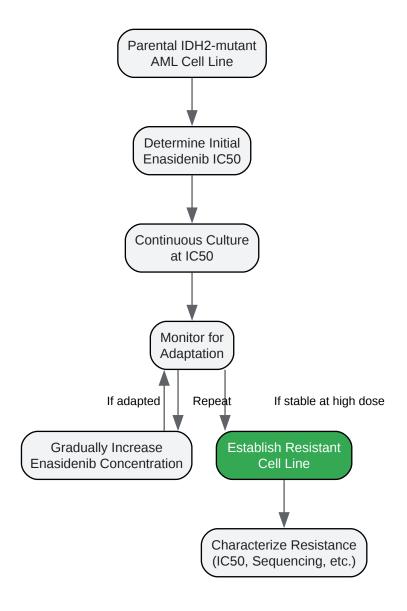




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Caption: Lentiviral workflow for resistance model generation.





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Caption: Dose-escalation workflow for resistance model generation.

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